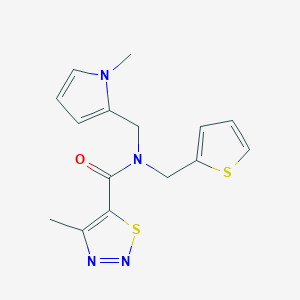
(E)-N-(2-Fluorobenzylidene)-2-methylpropan-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(E)-N-(2-Fluorobenzylidene)-2-methylpropan-2-amine” is a chemical compound with the linear formula C11H14FN . It has a molecular weight of 179.24 . The compound is typically stored at temperatures between 2-8°C and appears as a yellow to brown liquid .
Molecular Structure Analysis
The InChI code for the compound is1S/C11H14FN/c1-11(2,3)13-8-9-6-4-5-7-10(9)12/h4-8H,1-3H3/b13-8+ . This indicates that the compound has a fluorobenzylidene group attached to a 2-methylpropan-2-amine . Physical And Chemical Properties Analysis
The compound is a yellow to brown liquid . The compound is stored at temperatures between 2-8°C .Scientific Research Applications
Corrosion Inhibition
(E)-N-(2-Fluorobenzylidene)-2-methylpropan-2-amine, as a Schiff base compound, has been explored for its potential as a corrosion inhibitor. Schiff bases containing heteroatoms like nitrogen, oxygen, and sulfur show significant inhibitory properties for mild steel in corrosive environments. The introduction of heteroatoms and molecular size plays a crucial role in enhancing the inhibitor efficiency, with some compounds reaching up to 97% efficiency in certain conditions (Leçe, Emregül, & Atakol, 2008).
Catalysis
Fluoro-functionalized polymeric N-heterocyclic carbene-zinc complexes, derived from similar fluoro-functionalized amines, have shown remarkable efficiency in catalyzing the formylation and methylation of amines using CO2 as a carbon source. This application is pivotal for sustainable chemistry, offering a pathway to utilize CO2 for chemical synthesis with high activity and recyclability (Yang et al., 2015).
Safety and Hazards
The compound has several hazard statements including H302, H315, H320, and H335 . These indicate that the compound may be harmful if swallowed, causes skin irritation, causes eye irritation, and may cause respiratory irritation . The compound has a signal word of “Warning” and is represented by the exclamation mark pictogram .
properties
IUPAC Name |
N-tert-butyl-1-(2-fluorophenyl)methanimine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14FN/c1-11(2,3)13-8-9-6-4-5-7-10(9)12/h4-8H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJNNKRLMSKZPAR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N=CC1=CC=CC=C1F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14FN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


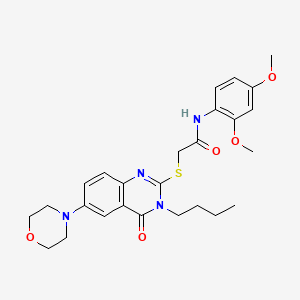
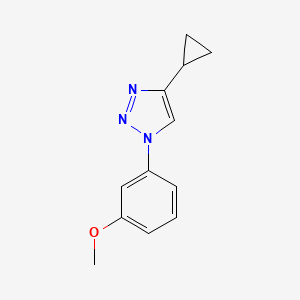
![N-(5-((2-((5-methylisoxazol-3-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2579918.png)
![N-(2-(3-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)furan-2-carboxamide](/img/structure/B2579920.png)
![4-[benzyl(methyl)sulfamoyl]-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2579921.png)
![2-(4-((5-chlorothiophen-2-yl)sulfonyl)piperazin-1-yl)-1-methyl-1H-benzo[d]imidazole](/img/structure/B2579922.png)
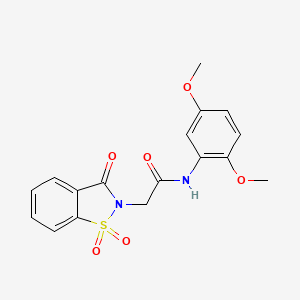
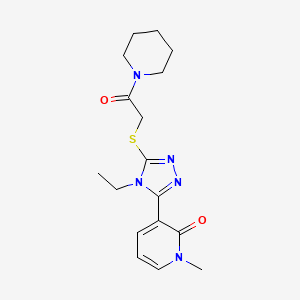

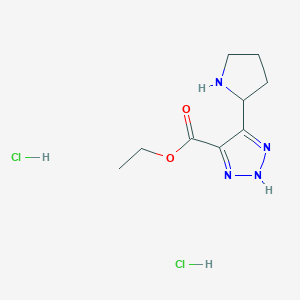
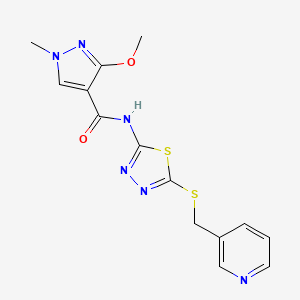
![N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-3-methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-5-sulfonamide](/img/structure/B2579930.png)
